N-(2-methyl-1-phenylpropyl)hydroxylamine
Description
N-(2-methyl-1-phenylpropyl)hydroxylamine is a hydroxylamine derivative characterized by a branched alkyl chain (2-methyl-1-phenylpropyl) attached to the nitrogen atom. The latter is a commercially available alkoxyamine initiator widely used in nitroxide-mediated polymerization (NMP) for synthesizing styrene and acrylate polymers with controlled molecular weights and low polydispersities . Its molecular formula is C₂₂H₃₁NO (MW 325.49), and it is typically stored as a stable solid or oil, depending on substituents .
Properties
CAS No. |
887411-41-8 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
N-(2-methyl-1-phenylpropyl)hydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-8(2)10(11-12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3 |
InChI Key |
HCZDPFGDLXZFHE-UHFFFAOYSA-N |
SMILES |
CC(C)C(C1=CC=CC=C1)NO |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NO |
Origin of Product |
United States |
Scientific Research Applications
Polymer Chemistry Applications
Nitroxide-Mediated Living Radical Polymerization (NMP)
N-(2-methyl-1-phenylpropyl)hydroxylamine is primarily utilized as an initiator in Nitroxide-Mediated Living Radical Polymerization (NMP). This technique allows for the synthesis of well-defined polymers with controlled architectures. The compound acts as a stable radical initiator, facilitating the controlled radical polymerization of various monomers, including styrene and divinylbenzene .
Key Features of NMP
- Controlled Polymerization : The use of this compound enables the generation of radical species that can propagate through monomer addition, leading to polymers with desired molecular weights and polydispersity indices.
- Crosslinking Reactions : It enhances the mechanical properties of the resulting polymers through the formation of three-dimensional networks, making it valuable in material science applications.
Molecular Chaperone Enhancement
Research has indicated that hydroxylamine derivatives can enhance the expression and activity of molecular chaperones in cells under physiological stress. This property is crucial for cellular defense mechanisms against diseases .
Case Study: Cell-based Assays
In cell-based assays, compounds similar to this compound showed significant activity in enhancing chaperone levels during stress conditions:
| Compound Structure | IC50 (μM) |
|---|---|
| Hydroxylamine Derivative A | 0.90 |
| Hydroxylamine Derivative B | 0.81 |
These findings underscore the therapeutic potential of hydroxylamines in enhancing cellular resilience against stress-related damage.
Summary and Future Directions
This compound is a versatile compound with significant applications in both polymer chemistry and medicinal chemistry. Its role as an initiator in controlled radical polymerization processes and its potential to enhance molecular chaperone activity highlight its importance in scientific research.
Future studies may focus on optimizing its synthesis for broader applications and exploring its biological activities further, particularly in therapeutic contexts where cellular protection is paramount.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Physical and Structural Properties
| Compound Name | Molecular Formula | MW | Physical State | Key Applications |
|---|---|---|---|---|
| N-(2-methyl-1-phenylpropyl)hydroxylamine | C₁₀H₁₅NO | 165.2 | Not reported | Intermediate synthesis |
| N-tert-butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine | C₂₂H₃₁NO | 325.5 | Solid/Oil | NMP initiator for styrene |
| MAMA-SG1 | C₁₅H₃₃NO₅P | 362.4 | Solid | High-activity NMP initiator |
| N-(2-Methoxyphenyl)hydroxylamine | C₇H₉NO₂ | 139.2 | Not reported | Metabolic studies |
Table 2: Polymerization Performance
Q & A
Q. What are the recommended storage conditions for N-(2-methyl-1-phenylpropyl)hydroxylamine to ensure stability during polymerization experiments?
The compound should be stored at −20°C in airtight containers to prevent thermal degradation or moisture absorption, as its melting point (43–47°C) indicates sensitivity to temperature fluctuations. Stability data suggest a shelf life of ≥5 years under these conditions. Proper storage minimizes initiator decomposition, which is critical for reproducible results in nitroxide-mediated polymerization (NMP) .
Q. Which spectroscopic methods are most effective for characterizing this compound and its derived polymers?
- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm the structure of the initiator and monitor polymerization progress (e.g., disappearance of vinyl groups in monomers).
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and purity of the initiator.
- Gel Permeation Chromatography (GPC): Analyze polymer molecular weight distributions. These methods are standard for verifying synthetic success and polymer architecture .
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation.
- Hazard Mitigation: Classified as Skin Corr. 1B and Oxidizing Solid 3 , requiring strict avoidance of skin/eye contact. Review Safety Data Sheets (SDS) for emergency procedures .
Q. How is the purity of this compound assessed for research use?
Purity (≥98%) is typically confirmed via HPLC with UV detection (λmax ~255 nm) and elemental analysis . Acceptable thresholds depend on application; ≥95% is standard for polymerization studies to minimize side reactions .
Advanced Research Questions
Q. How does the structure of this compound influence its efficiency as a nitroxide mediator in controlled radical polymerization?
The tert-butyl and phenyl groups in its structure (SMILES: CC(C)C(N(OC(C)c1ccc(CCl)cc1)C(C)(C)C)c2ccccc2) enhance steric stabilization, prolonging radical lifetime and improving control over polymer molecular weight. Comparative studies with alkoxyamines lacking bulky substituents show reduced dispersity (Đ <1.3) when using this initiator .
Q. What experimental approaches analyze the metabolic pathways of hydroxylamine derivatives in hepatic microsomes?
- Enzyme Induction Models: Pre-treat rodents with CYP inducers (e.g., β-naphthoflavone for CYP1A, phenobarbital for CYP2B) to isolate metabolic contributions.
- HPLC-MS/MS: Quantify metabolites like o-aminophenol and parent amines.
- CYP Inhibition Assays: Use selective inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant enzymes. For N-(2-methoxyphenyl)hydroxylamine, CYP1A and CYP2E1 are key oxidizers .
Q. How can reaction conditions be optimized to achieve target polymer molecular weights using this initiator?
- Temperature: Conduct polymerization at 120–130°C to balance initiation rate and radical stability.
- Monomer-to-Initiator Ratio: Adjust to control chain length (e.g., [M]/[I] = 200:1 yields ~20 kDa polymers).
- Solvent Choice: Use bulk or aprotic solvents (e.g., toluene) to minimize chain-transfer reactions. Real-time monitoring via NMR ensures kinetic control .
Q. What role do cytochrome P450 enzymes play in the biotransformation of hydroxylamine derivatives?
CYP1A and CYP2B subfamilies catalyze reductive metabolism (e.g., converting N-(2-methoxyphenyl)hydroxylamine to o-anisidine), while CYP2E1 drives oxidation to o-aminophenol. Species-specific differences (rat vs. rabbit microsomes) highlight the need for cross-validated models .
Q. What strategies modify this compound to enhance polymerization performance?
Q. How are synthetic byproducts or contaminants identified during initiator synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
